molecular formula C14H13FO3 B12534082 Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate CAS No. 672930-43-7

Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate

Cat. No.: B12534082
CAS No.: 672930-43-7
M. Wt: 248.25 g/mol
InChI Key: DUDWKWNKWPSPSN-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a fluorophenyl group, two methyl groups, and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the furan ring can facilitate interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester: Similar structure but with a chlorine atom instead of fluorine.

    4-(4-bromophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester: Similar structure but with a bromine atom instead of fluorine.

    4-(4-methylphenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics can make it more effective in certain applications compared to its analogs .

Biological Activity

Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate, a compound with the molecular formula C14_{14}H13_{13}FO3_3 and a molecular weight of approximately 248.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Structural Overview

The compound features a furan ring with a 4-fluorophenyl substitution and a carboxylate ester group. The presence of the fluorine atom is believed to enhance its lipophilicity and biological interactions, potentially leading to increased efficacy in various therapeutic applications.

Antimicrobial Properties

Initial studies indicate that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structures often demonstrate effectiveness against a range of microbial pathogens. The fluorine substituent may enhance the compound's ability to penetrate microbial membranes, thereby increasing its antimicrobial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, including breast and prostate cancer cells. The mechanism of action is thought to involve interference with cellular signaling pathways critical for cancer cell proliferation .

For example, preliminary data indicate that this compound can induce apoptosis in cancer cells, thereby reducing tumor viability. Further research is needed to elucidate the exact pathways involved.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the furan ring or the phenyl group can significantly alter its biological efficacy. For instance, variations in the substituents on the phenyl ring have been shown to impact both antimicrobial and anticancer activities .

Substituent Biological Activity (IC50_{50})
4-FluorophenylActive (specific IC50_{50} not established)
4-HydroxyphenylIC50_{50} = 0.76 μM
2-AminopyridineReduced activity
Dimethyl analogIC50_{50} = 20.5 μM

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : This can be achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : This step often utilizes Suzuki-Miyaura coupling reactions to attach the fluorophenyl moiety to the furan ring.
  • Esterification : The final step involves converting the carboxylic acid group into a methyl ester through standard esterification techniques.

These methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yield and purity .

Case Studies

Several case studies have evaluated the biological activity of related compounds, providing insights into potential therapeutic applications:

  • A study on similar furan derivatives indicated promising results against various cancer cell lines, suggesting that structural modifications could lead to enhanced activity.
  • Another investigation into antimicrobial properties highlighted effective inhibition of bacterial growth, supporting further exploration of this compound's potential as an antimicrobial agent .

Properties

CAS No.

672930-43-7

Molecular Formula

C14H13FO3

Molecular Weight

248.25 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate

InChI

InChI=1S/C14H13FO3/c1-8-12(10-4-6-11(15)7-5-10)13(9(2)18-8)14(16)17-3/h4-7H,1-3H3

InChI Key

DUDWKWNKWPSPSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)OC)C2=CC=C(C=C2)F

Origin of Product

United States

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